molecular formula C24H36N2S4 B14070824 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 102232-01-9

3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14070824
CAS No.: 102232-01-9
M. Wt: 480.8 g/mol
InChI Key: BXGRYUAPATZUMG-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four butylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with butylsulfanyl groups and cyano groups. One common method involves the use of Friedel-Crafts alkylation reactions, where butylsulfanyl groups are introduced onto the benzene ring. The cyano groups can be added through nucleophilic substitution reactions using suitable cyanating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The butylsulfanyl groups can participate in redox reactions, while the cyano groups can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of butylsulfanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

102232-01-9

Molecular Formula

C24H36N2S4

Molecular Weight

480.8 g/mol

IUPAC Name

3,4,5,6-tetrakis(butylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H36N2S4/c1-5-9-13-27-21-19(17-25)20(18-26)22(28-14-10-6-2)24(30-16-12-8-4)23(21)29-15-11-7-3/h5-16H2,1-4H3

InChI Key

BXGRYUAPATZUMG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C(=C(C(=C1C#N)C#N)SCCCC)SCCCC)SCCCC

Origin of Product

United States

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